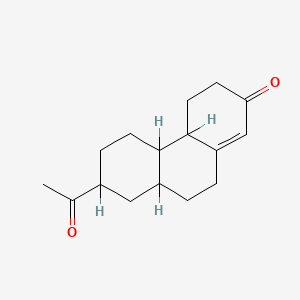
Notoginsenoside R1
Overview
Description
Notoginsenoside R1 is a saponin compound isolated from the root of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects . It has garnered significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
Target of Action
Notoginsenoside R1, a unique bioactive component of Panax notoginseng, has been found to interact with several targets. It has been shown to reduce the expression of tumor necrosis factor-Alpha (TNF-α) in myocardial tissues and AC16 cardiomyocytes . It also targets the NLRP3/caspase-1/IL-1β pathway , and interacts with mTOR and AKT . Furthermore, it has potential binding sites with Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 1 (FGF1) proteins , and it promotes PPAR-γ-mediated TGF-β1/Smads signalling pathways .
Mode of Action
This compound interacts with its targets leading to a variety of changes. It reduces the expression of TNF-α in myocardial tissues and AC16 cardiomyocytes . It also inhibits the NLRP3/Cleaved Caspase-1/IL-1β inflammatory pathway . Moreover, it modulates lipid metabolism in ischemic myocardia by interacting with mTOR and AKT .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling, especially in the PI3K/AKT pathway . It also promotes neurogenesis via the BDNF/Akt/CREB pathway . Furthermore, it upregulates the activity of estrogen receptor α-dependent phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor erythroid-2-related factor 2 (NRF2) pathways and downregulates nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Pharmacokinetics
It has been suggested that after oral administration, it reaches peak concentration in plasma within 075 h and is eliminated quickly .
Result of Action
This compound has several molecular and cellular effects. It has been shown to ameliorate myocardial fibrosis in septic mice . It also reduces foam cell formation in oxidized low-density lipoprotein-induced macrophages and decreases atherosclerotic lesion formation, serum lipid metabolism, and inflammatory cytokines . Moreover, it enhances the affinity stabilization of mTOR and AKT, thus promoting the activation of the AKT/mTOR pathway and improving lipid metabolic abnormity in myocardial ischemic rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that geographical factors, estrogen levels, lifestyle habits, and dietary habits may influence the incidence of diseases where this compound could be beneficial . .
Biochemical Analysis
Biochemical Properties
Notoginsenoside R1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activation of the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in myocardial cells . Additionally, it interacts with the MAPK signaling pathway, inhibiting hepatic stellate cell activation and liver fibrosis . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in inflammation and cell survival.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It promotes angiogenesis and wound healing by inactivating the Notch signaling pathway in human microvascular endothelial cells . In intestinal epithelial cells, this compound enhances epithelial repair and reduces cell apoptosis by activating the Wnt/β-Catenin signaling pathway . Furthermore, it has been shown to stimulate neurogenesis and oligodendrogenesis in neuronal cells, contributing to long-term functional recovery after ischemic stroke . These cellular effects underscore the compound’s potential in promoting tissue repair and regeneration.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of TAK1, subsequently suppressing the JNK/p38 signaling pathway and reducing cardiomyocyte apoptosis . In the context of sepsis-induced cardiomyopathy, this compound regulates the expression of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation and cardiac dysfunction . Additionally, it modulates the NLRP3 inflammasome pathway, reducing foam cell formation and atherosclerotic lesion development . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on colitis mice, this compound administration over ten days resulted in dose-dependent amelioration of mucosal inflammation and enhanced epithelial repair . The compound’s stability and long-term effects on cellular function have also been demonstrated in various in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In myocardial ischemia/reperfusion injury models, a dosage of 25 mg/kg administered every 2 hours significantly decreased myocardial infarction area and improved cardiac function . In sepsis-induced cardiomyopathy models, this compound intervention increased the survival rate of septic mice and reduced cardiac fibrosis . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and energy supply processes. It regulates the PI3K/AKT pathway, enhancing the activity of estrogen receptor α-dependent phosphoinositide 3-kinase and nuclear factor erythroid-2-related factor 2 pathways . Additionally, it modulates the nuclear factor-κB and mitogen-activated protein kinase pathways, contributing to its anti-inflammatory and antioxidant effects . These metabolic interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound exhibits high permeability and bioavailability, which are enhanced by its metabolites produced through deglycosylation . In studies on intestinal permeability, this compound was shown to be effectively transported across Caco-2 cells . These findings suggest that the compound can be efficiently distributed within the body, reaching target tissues and exerting its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. In intestinal epithelial cells, the compound promotes the proliferation and differentiation of intestinal stem cells through the activation of the Wnt signaling pathway . Additionally, in human skin fibroblasts and microvascular endothelial cells, this compound facilitates angiogenesis and wound repair by inhibiting Notch signaling . These subcellular interactions underscore the compound’s ability to target specific cellular compartments and modulate key biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of notoginsenoside R1 involves several steps, including extraction, purification, and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. Purification is achieved through techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods, such as fermentation and enzymatic biotransformation. These methods offer higher yields and purity compared to traditional extraction techniques .
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside R1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the breakdown of the glycosidic bonds in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: It is used as a reference compound in the quality control of Panax notoginseng products.
Medicine: It has demonstrated protective effects against myocardial ischemia/reperfusion injury, diabetic nephropathy, and inflammatory bowel disease
Comparison with Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rg1
- Ginsenoside Rd
Notoginsenoside R1 stands out for its potent anti-inflammatory and cardioprotective properties, making it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWNQMSUYAGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Notoginsenoside R1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80418-24-2 | |
| Record name | Notoginsenoside R1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
| Record name | Notoginsenoside R1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


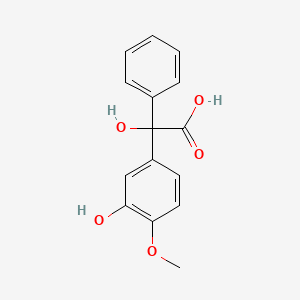
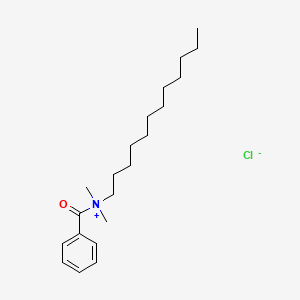
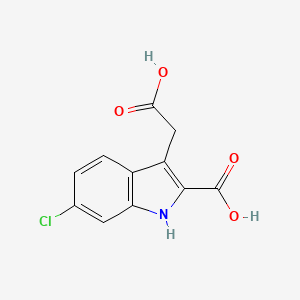
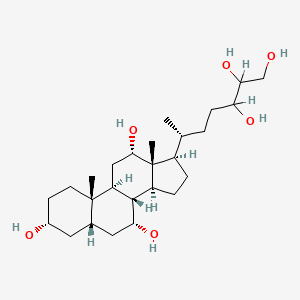

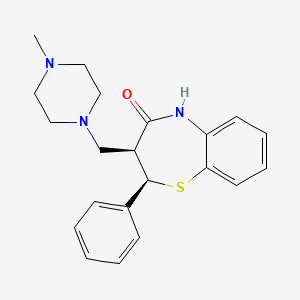
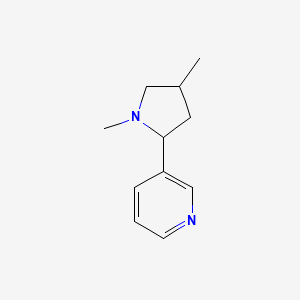
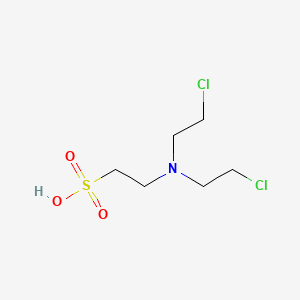
![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)
![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-](/img/structure/B1221405.png)
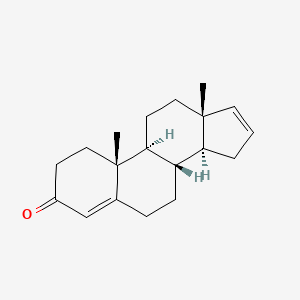
![Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-](/img/structure/B1221408.png)
